N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound classified under thiazole derivatives. Thiazoles are five-membered heterocyclic compounds that contain both sulfur and nitrogen atoms. This particular compound exhibits potential biological activities due to its unique structural features, which include a thiazole ring and an oxathiine moiety. The compound's molecular formula is with a molecular weight of 364.4 g/mol.
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
The molecular structure of this compound can be described as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 364.4 g/mol |
IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI | InChI=1S/C16H16N2O4S2/c1-10-11(2)23... |
InChI Key | JCGHKKRBFKZVIV-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)C |
This structure highlights the presence of multiple functional groups that contribute to its chemical reactivity and potential biological activity .
The compound is expected to participate in various chemical reactions due to its functional groups. Some notable reactions may include:
The specific conditions for these reactions can vary widely depending on the desired product and the reaction environment.
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves interactions with various molecular targets:
The physical and chemical properties of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide are crucial for understanding its behavior in different environments:
Further studies using techniques like differential scanning calorimetry could provide insights into thermal properties.
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several potential scientific uses:
Research into this compound continues to expand its potential applications across various fields .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5